2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness ODC SAR

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1339666-48-6, also referred to as 2-neopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) belongs to the class of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), a series of non-purine xanthine oxidase (XO) inhibitors designed as febuxostat analogues via bioisosteric replacement and ring enlargement strategies. The compound incorporates a highly branched neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the pyrimidine core.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B13189095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=NC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-10(2,3)4-7-11-5-6(9(14)15)8(13)12-7/h5H,4H2,1-3H3,(H,14,15)(H,11,12,13)
InChIKeyWKTVPZNQDJHUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: A Neopentyl-Substituted ODC Xanthine Oxidase Inhibitor Lead


2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1339666-48-6, also referred to as 2-neopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) belongs to the class of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), a series of non-purine xanthine oxidase (XO) inhibitors designed as febuxostat analogues via bioisosteric replacement and ring enlargement strategies [1]. The compound incorporates a highly branched neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the pyrimidine core. With a molecular weight of 210.23 g/mol, molecular formula C₁₀H₁₄N₂O₃, and a computed LogP of approximately 0.67–1.06, this compound sits within favorable drug-like property space while offering distinct steric and lipophilic characteristics relative to smaller 2-alkyl ODC congeners .

Why Generic Substitution of 2-Alkyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acids Fails: The Critical Role of the 2-Neopentyl Modification


Within the ODC (2-substituted-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) chemotype, the nature of the 2-position substituent directly governs hydrophobic packing within the xanthine oxidase binding pocket. The 3D-QSAR analysis of 46 ODCs by Gao et al. (2021) established that bulky, electropositive, and hydrophobic groups at the R₁ position (the 2-substituent) are advantageous for XO inhibitory activity, with the activity ranking following: iso-pentyl > iso-butyl > iso-propyl [1]. The neopentyl group (2,2-dimethylpropyl) possesses a quaternary α-carbon with three methyl groups, providing greater steric volume than the isobutyl moiety and a significantly higher fraction of sp³-hybridized carbons (Fsp³ = 0.50 vs. 0.44 for the isobutyl analog) . This structural feature cannot be recapitulated by linear or less-branched alkyl substituents, making direct generic substitution of the 2-neopentyl compound with smaller 2-alkyl ODC analogs chemically non-equivalent for structure-activity relationship studies or lead optimization campaigns targeting the XO hydrophobic subpocket.

Quantitative Differentiation Evidence: 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vs. Closest 2-Alkyl ODC Analogs


Lipophilicity (LogP) Comparison: Neopentyl vs. Isobutyl Substitution Increases Computed LogP by Approximately 0.3 Log Units

The target compound bearing the 2-neopentyl substituent exhibits a computed LogP of 0.668 (Fluorochem data), compared with 0.368 for the direct 2-isobutyl analog, representing an increase of approximately 0.30 log units . This difference arises from the additional methyl group and the quaternary carbon architecture of the neopentyl moiety. The higher lipophilicity is consistent with the class-level 3D-QSAR finding that increased hydrophobicity at the R₁ position correlates with enhanced XO inhibitory potency within the ODC series [1].

Lipophilicity Drug-likeness ODC SAR

Fraction of sp³ Carbons (Fsp³): Neopentyl Substitution Increases Fsp³ to 0.50 vs. 0.44 for the Isobutyl Analog

The Fsp³ (fraction of sp³-hybridized carbon atoms) is 0.50 for the neopentyl-substituted compound versus 0.44 for the 2-isobutyl analog (both calculated by Fluorochem) . This 0.06 absolute increase (approximately 13.6% relative increase) reflects the quaternary α-carbon of the neopentyl group, which introduces a higher degree of three-dimensional saturation. The 2-cyclopropyl analog (CAS 1219561-35-9) has an even lower estimated Fsp³ due to the unsaturated ring character. In contemporary medicinal chemistry, higher Fsp³ is associated with improved clinical success rates, enhanced aqueous solubility relative to aromatic flat compounds, and reduced risk of off-target polypharmacology [1].

Fsp3 Molecular complexity Drug-likeness Lead optimization

Rotatable Bond Count and Conformational Pre-organization: Neopentyl Imposes Reduced Side-Chain Flexibility Relative to Isobutyl

The 2-neopentyl compound possesses 2 rotatable bonds (Chemscene data), identical to the isobutyl analog in count but with a critical difference in conformational behavior: the neopentyl group's quaternary α-carbon restricts rotation to a single C–C bond between the pyrimidine ring and the tert-butyl center, whereas the isobutyl group has a secondary α-carbon that permits additional conformational sampling . This restricted conformational freedom may reduce the entropic penalty upon binding to the XO active site. The 3D-QSAR steric contour maps from the ODC study indicated that a medium green contour surrounds the R₁ position, favoring bulky substituents that occupy the hydrophobic pocket efficiently [1].

Conformational flexibility Entropic penalty Drug design Rotatable bonds

Class-Level XO Inhibitory SAR: Bulkier 2-Alkyl Substituents Correlate with Increased Potency in the ODC Series

In the integrated in silico study of 46 ODCs by Gao et al. (2021), the 3D-QSAR analysis explicitly established the activity order for 2-alkyl substituents: iso-pentyl (compound 29) > iso-butyl (compound 28) > iso-propyl (compound 27), and independently iso-pentyl (compound 4) > iso-butyl (compound 3) > iso-propyl (compound 2), demonstrating that increasing steric bulk at the 2-position consistently elevates XO inhibitory potency within this chemotype [1]. The neopentyl group (2,2-dimethylpropyl) represents a logical extension of this SAR trend, offering steric volume comparable to or exceeding iso-pentyl while introducing the quaternary carbon branching pattern not present in any of the 46 ODC training set compounds. While direct experimental IC₅₀ data for this specific compound have not been identified in the published peer-reviewed literature as of the search date, the class-level SAR and 3D-QSAR models (CoMFA: q² = 0.897, R² = 0.983; CoMSIA: q² = 0.922, R² = 0.990) provide a quantitative framework for predicting that the neopentyl substitution would maintain or improve upon the inhibitory activity of the iso-butyl and iso-pentyl analogs [1].

Xanthine oxidase inhibition Structure-activity relationship ODC chemotype Febuxostat analog

Commercial Availability and Purity: Discontinued at Primary Vendor; Sourcing Requires Verification at Alternative Suppliers

The neopentyl compound (CAS 1339666-48-6) is listed as 'Discontinued' at CymitQuimica (Biosynth brand) but remains available from alternative suppliers including Fluorochem (Product F703713, 95% purity), Chemscene (95% purity), and Leyan (95% purity) . In contrast, the 2-isobutyl analog (CAS 1249404-98-5) is available at 98% purity from Fluorochem and Leyan . The 2-cyclopropyl analog (CAS 1219561-35-9) is available from Sigma-Aldrich at 95% purity . The neopentyl compound's 95% purity specification is consistent with research-grade standards but lower than the 98% purity available for the isobutyl analog, a factor to consider for applications requiring higher stringency.

Commercial sourcing Purity Procurement Building block

Optimal Research and Procurement Application Scenarios for 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid


Xanthine Oxidase Lead Optimization: Probing the Upper Steric Limit of the ODC R₁ Substituent

Medicinal chemistry teams engaged in febuxostat-analog-based XO inhibitor development can deploy this compound as a steric probe to test whether the R₁ hydrophobic pocket tolerance extends beyond iso-pentyl to neopentyl substitution. The 3D-QSAR models from Gao et al. (2021), which achieved q² = 0.897–0.922 and R² = 0.983–0.990, provide a validated predictive framework; the neopentyl compound extends the training set chemical space to an unexplored steric extreme [1]. Experimental IC₅₀ determination using bovine or human XO preparations would directly validate the SAR prediction that increased 2-alkyl bulk enhances potency [2].

Physicochemical Property Differentiation in Parallel SAR Libraries

For lead optimization programs requiring systematic variation of lipophilicity, the neopentyl compound offers a measured LogP of 0.668 (ΔLogP +0.30 vs. isobutyl) without introducing heteroatoms or aromatic ring modifications that could confound SAR interpretation . This makes it suitable for matched molecular pair analysis where LogP is the primary variable being modulated. The higher Fsp³ (0.50 vs. 0.44) also supports escape-from-flatland strategies in academic and industrial drug discovery settings [3].

Diversification of Commercial ODC Building Block Collections

Chemical procurement officers and compound management groups maintaining ODC-focused screening libraries can justify acquiring this compound as a structurally unique entry that is not redundant with the commercially available 2-methyl, 2-cyclopropyl, or 2-isobutyl analogs. The neopentyl group introduces the only quaternary-carbon-bearing 2-alkyl substituent among the commonly catalogued ODC building blocks, providing a distinct chemical vector for diversity-oriented synthesis .

Computational Chemistry Model Training and Prospective Validation

Computational chemists developing or refining docking, pharmacophore, or machine-learning models for XO inhibitor prediction can use this compound as an external validation test case. Because the compound was not included in the 46-compound training set of Gao et al. (2021), experimental IC₅₀ measurement would provide an independent benchmark for assessing the extrapolative accuracy of the published CoMFA (r²pred = 0.948) and CoMSIA (r²pred = 0.840) models, as well as the pharmacophore model (model_6: GH = 0.75, EF = 120.56) [1].

Quote Request

Request a Quote for 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.